
4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- is a chemical compound that belongs to the class of thiazolidinones. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- is not fully understood. However, it has been suggested that the compound may exert its biological effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and inhibition of nuclear factor kappa B (NF-κB) signaling pathways.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- exhibits a range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. The compound has also been shown to have anti-viral activity against herpes simplex virus type 1 (HSV-1).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- is its potential use as a therapeutic agent for the treatment of various diseases. However, there are some limitations to its use in lab experiments. The compound is relatively unstable and can degrade over time, making it difficult to handle. Additionally, the compound has limited solubility in water, which can make it challenging to use in biological assays.
Orientations Futures
There are several future directions for the study of 4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)-. One area of interest is the development of new synthetic methods for the compound that can improve its stability and solubility. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use as a therapeutic agent. Finally, there is a need for more research into the potential side effects of the compound and its long-term safety.
In conclusion, 4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- is a promising compound with potential applications in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- involves the reaction of 2-(bromomethyl)thiazolidin-4-one with 6-amino-9H-purine-9-yl)ethylamine in the presence of a base. The reaction yields the desired compound as a white solid with a melting point of 220-222°C.
Applications De Recherche Scientifique
4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. The compound has also been studied for its potential use as a therapeutic agent for the treatment of diabetes and other metabolic disorders.
Propriétés
Numéro CAS |
181507-39-1 |
|---|---|
Nom du produit |
4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- |
Formule moléculaire |
C11H14N6O2S |
Poids moléculaire |
294.34 g/mol |
Nom IUPAC |
3-[2-(6-aminopurin-9-yl)ethyl]-2-(hydroxymethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H14N6O2S/c12-10-9-11(14-5-13-10)16(6-15-9)1-2-17-7(19)4-20-8(17)3-18/h5-6,8,18H,1-4H2,(H2,12,13,14) |
Clé InChI |
VWTANYGZAGGZFH-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)CO)CCN2C=NC3=C(N=CN=C32)N |
SMILES canonique |
C1C(=O)N(C(S1)CO)CCN2C=NC3=C(N=CN=C32)N |
Synonymes |
1-[(2-HOCH2-4-oxo-3-thiazol)Et]adenine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




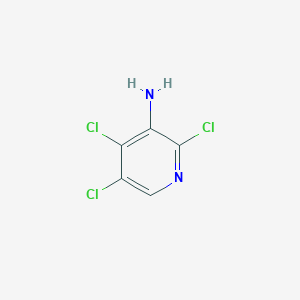
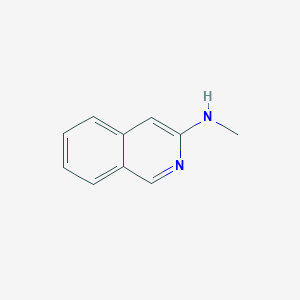
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)

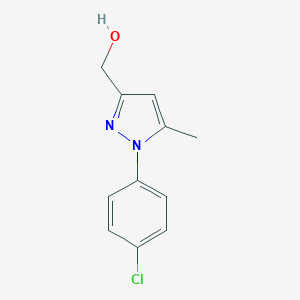

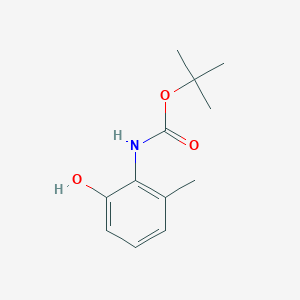

![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)
![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)
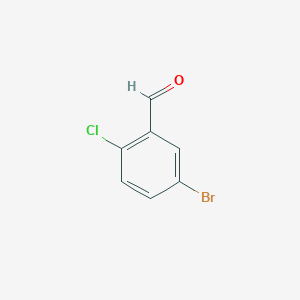
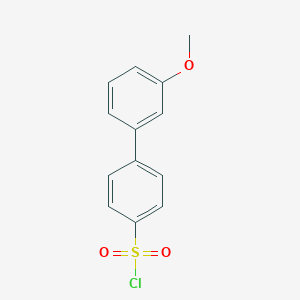
![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)